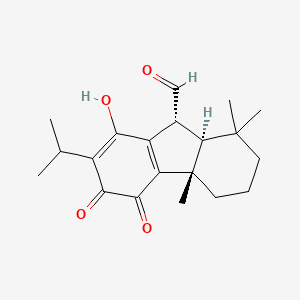

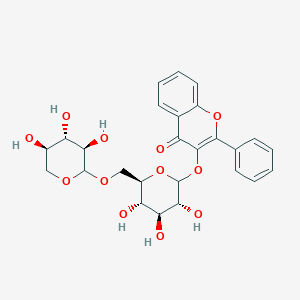

![molecular formula C18H11N B1256015 Indolo[3,2,1-jk]carbazole CAS No. 205-95-8](/img/structure/B1256015.png)

Indolo[3,2,1-jk]carbazole

Overview

Description

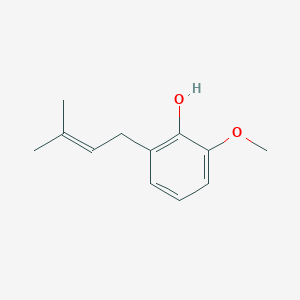

Indolo[3,2,1-jk]carbazole is a heterocyclic compound that features a fused ring system combining indole and carbazole units. This compound is known for its unique electronic properties and has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

- Indolo[3,2,1-jk]carbazole (ICz) is a compound with diverse applications, including in organic light-emitting diodes (OLEDs) and as protein kinase inhibitors .

- In OLEDs, ICz serves as a thermally activated delayed fluorescence (TADF) emitter. By inserting a tricoordinate boron (B) atom into an ICz precursor, a narrowband emission with considerable reverse intersystem crossing rate is achieved .

Target of Action

Mode of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolo[3,2,1-jk]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of indole with acyclic 1,2-diones in the presence of para-toluenesulfonic acid, which facilitates the formation of the carbazole ring system . Another approach involves the use of 2,4-diphenyl-1,3,5-triazine as a building block to enhance the electron transport properties of the resulting compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Indolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, which are useful in electronic applications.

Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different optoelectronic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced electronic and photophysical properties .

Scientific Research Applications

Indolo[3,2,1-jk]carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Indolo[2,3-a]carbazole

- Indolo[2,3-b]carbazole

- Indolo[2,3-c]carbazole

- Indolo[3,2-a]carbazole

- Indolo[3,2-b]carbazole

Comparison: Indolo[3,2,1-jk]carbazole is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other indolocarbazole isomers. This uniqueness makes it particularly valuable in optoelectronic applications, where precise control over electronic properties is essential .

Properties

IUPAC Name |

1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8(19),9,11,13,15,17-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N/c1-3-10-16-12(6-1)14-8-5-9-15-13-7-2-4-11-17(13)19(16)18(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNOBJKCVERBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Indolo[3,2,1-jk]carbazole?

A1: this compound has a molecular formula of C18H11N and a molecular weight of 241.28 g/mol.

Q2: What are the key spectroscopic characteristics of ICz derivatives?

A2: ICz derivatives typically exhibit strong absorption in the UV-Vis region and emit blue to green light, depending on the substituents and molecular design. The rigid structure of the ICz core often leads to narrow emission bands, a desirable property for OLED applications. [, , , ]

Q3: How does the introduction of thiophene into the ICz framework affect its optical properties?

A3: Incorporating thiophene into the ICz scaffold, forming thienopyrrolo[3,2,1-jk]carbazoles, generally redshifts the absorption onsets and shifts the emission maxima towards longer wavelengths compared to the parent ICz molecule. This modification also reduces the HOMO-LUMO energy gap. [, ]

Q4: Why is ICz a promising building block for OLEDs?

A4: ICz possesses several attractive features for OLEDs: * High Thermal Stability: ICz derivatives exhibit excellent thermal stability, essential for device longevity. [, , , ] * Tunable Energy Levels: The electronic properties of ICz can be readily tuned by introducing various substituents, allowing for the development of both hole-transporting and electron-transporting materials. [, , , , ] * Planar Structure: The planar structure of ICz facilitates close packing in the solid state, beneficial for charge transport. [, ] * High Triplet Energy (ET): This property makes ICz derivatives suitable as host materials for phosphorescent OLEDs. [, ]

Q5: What role can ICz play in thermally activated delayed fluorescence (TADF) emitters?

A5: ICz has been incorporated into TADF emitters, where it can function as either a donor or acceptor moiety. Its rigid structure helps achieve narrowband emission and efficient reverse intersystem crossing, crucial for TADF performance. [, , , ]

Q6: What is the significance of the multiple resonance (MR) effect in ICz-based emitters?

A6: The alternating carbon and nitrogen atoms in the ICz core contribute to a multiresonance effect, which helps achieve narrowband emission with high color purity, a desirable feature for display applications. [, , ]

Q7: How does alkylation of the ICz core impact material properties?

A7: Introducing alkyl chains, such as tert-butyl or hexyl groups, enhances the solubility of ICz derivatives, making them suitable for solution-processed OLED fabrication. Alkylation also improves thermal robustness and electrochemical stability. []

Q8: How do the positions of nitrogen substituents in azaindolo[3,2,1‐jk]carbazoles affect their properties?

A8: The specific placement of nitrogen atoms in azaindolo[3,2,1‐jk]carbazoles significantly influences their photophysical and electrochemical properties. This positional dependence allows for fine-tuning of the materials' properties for specific applications. []

Q9: How is computational chemistry used in the study of ICz derivatives?

A9: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the electronic properties of ICz derivatives. These calculations assist in understanding structure-property relationships and guiding the design of new materials with improved performance. [, , ]

Q10: How does modifying the donor moiety in ICz-based D-π-A systems affect their properties?

A10: The electronic properties and emission wavelengths of ICz-based D-π-A fluorophores can be tuned by varying the donor moiety. Stronger donors typically lead to red-shifted emission and smaller HOMO-LUMO energy gaps. []

Q11: How does the linking position of ICz units influence emission color and bandwidth?

A11: The way ICz units are connected in fused polycyclic heteroaromatics significantly affects their emission properties. Strategic fusion modes can achieve narrowband green emissions by influencing the orbital interactions and conjugation length. []

Q12: How does the introduction of bulky substituents impact the efficiency roll-off in ICz-based TADF emitters?

A12: Introducing bulky groups, like ICz units, into TADF emitters can reduce efficiency roll-off by hindering detrimental intermolecular interactions that can lead to non-radiative decay pathways. []

Q13: What analytical techniques are commonly employed to characterize ICz derivatives?

A14: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine molecular structure. [] * Mass spectrometry to analyze molecular weight and identify fragmentation patterns. [] * UV-Vis absorption and fluorescence spectroscopy to investigate optical properties. [, ] * Cyclic voltammetry to study electrochemical behavior. [, ]

Q14: What are the current research efforts regarding the environmental impact of ICz derivatives?

A15: While the research primarily focuses on performance optimization, investigating the environmental impact of ICz derivatives, including their biodegradability and potential toxicity, is crucial for sustainable development in the field of organic electronics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

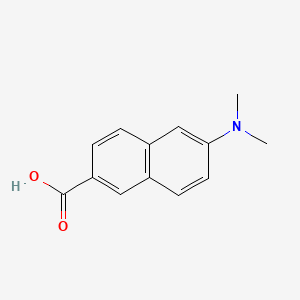

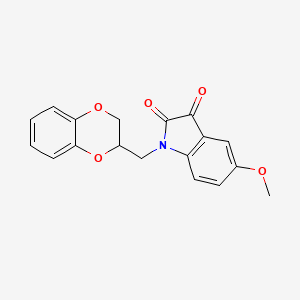

![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)

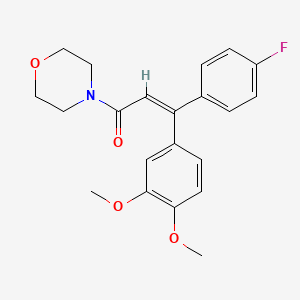

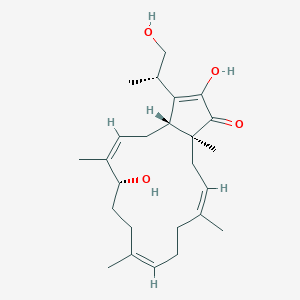

![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)

![5-(phenylcarbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1255946.png)

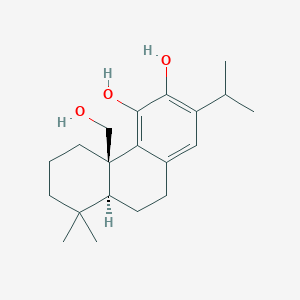

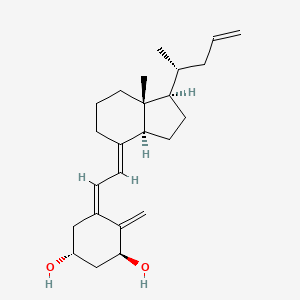

![(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,9,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1255951.png)